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Compound of Interest

Compound Name: Ethyl 3-hydroxypicolinate

CAS No.: 73406-50-5

Cat. No.: B1602030 Get Quote

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic

campaign is often dictated by the strategic choice of starting materials. Ethyl 3-
hydroxypicolinate is a heterocyclic building block of significant interest, embodying a unique

convergence of reactive functionalities within a compact, aromatic framework. Its structure,

featuring a nucleophilic pyridine nitrogen, a reactive phenolic hydroxyl group, and a versatile

ethyl ester, presents a rich tapestry of chemical possibilities. This guide moves beyond a simple

cataloging of reactions; it aims to provide a deep, mechanistic understanding of Ethyl 3-
hydroxypicolinate's reactivity, empowering researchers to harness its full potential as a

scaffold for complex molecular architectures. We will explore the causality behind experimental

choices, offering field-proven insights into reaction pathways, protocol optimization, and safety

considerations.

Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is the foundation of its effective

application in the laboratory. Ethyl 3-hydroxypicolinate is typically encountered as a light

yellow to yellow solid-liquid mixture, necessitating careful handling and storage under an inert

atmosphere at room temperature to maintain its integrity.[1]
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Property Value Source

CAS Number 73406-50-5 [1]

Molecular Formula C₈H₉NO₃ [1]

Molecular Weight 167.16 g/mol [1]

Appearance
Light yellow to yellow Solid-

Liquid Mixture
[1]

Storage
Inert atmosphere, Room

Temperature
[1]

While detailed, verified spectra are context-dependent, the structure of Ethyl 3-
hydroxypicolinate allows for predictable spectroscopic signatures:

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a quartet

and triplet for the ethyl group, and a broad singlet for the hydroxyl proton, which may be

exchangeable with D₂O.

¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon of the ester,

and the carbons of the ethyl group will be present.

IR Spectroscopy: Key stretches would include a broad O-H band for the hydroxyl group, a

strong C=O stretch for the ester, and C=N/C=C stretches characteristic of the pyridine ring.

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 167.16, with

fragmentation patterns corresponding to the loss of the ethoxy group or other characteristic

fragments.

The Landscape of Reactivity: A Trifunctional
Analysis
The synthetic utility of Ethyl 3-hydroxypicolinate stems from the distinct and selectively

addressable reactivity of its three primary functional groups. Understanding the interplay and

orthogonal potential of these sites is crucial for strategic molecular design.
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Figure 1: Key reactive sites on Ethyl 3-hydroxypicolinate.

Reactions at the Ester Moiety: Gateway to Amides and
Carboxylic Acids
The ethyl ester is arguably the most versatile handle for derivatization, primarily serving as a

precursor to the parent carboxylic acid or a diverse range of amides.

The conversion of the ester to 3-hydroxypicolinic acid is a fundamental transformation. While

acidic hydrolysis is possible, it is often a reversible reaction requiring a large excess of water to

drive to completion.[2][3] In contrast, base-catalyzed hydrolysis, or saponification, is an

irreversible process that proceeds to completion, making it the preferred laboratory method.[4]

The reaction with an alkali hydroxide, such as sodium hydroxide, yields the corresponding

carboxylate salt, which is then protonated in a separate acidic workup step to give the final

carboxylic acid.

Figure 2: Base-catalyzed hydrolysis (saponification) of the ester.
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Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-hydroxypicolinate

Dissolution: Dissolve Ethyl 3-hydroxypicolinate (1.0 eq) in a suitable solvent such as

methanol or ethanol in a round-bottom flask.

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the flask.

The excess base ensures the reaction goes to completion.

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Solvent Removal: After cooling to room temperature, remove the organic solvent under

reduced pressure.

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a

dilute strong acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product should

precipitate.

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts,

and dry under vacuum.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry,

and Ethyl 3-hydroxypicolinate serves as an excellent starting point.[5] The most reliable

method involves a two-step, one-pot sequence: hydrolysis of the ester to the carboxylic acid in

situ (or using pre-synthesized 3-hydroxypicolinic acid), followed by coupling with a desired

amine using a peptide coupling agent. Reagents such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-

hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are standard.[6][7] This approach is

highly efficient and minimizes side reactions.
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Figure 3: Workflow for two-step amide formation.

Reactions at the Hydroxyl Group: Tuning Properties via
O-Alkylation
The phenolic hydroxyl group is nucleophilic and can readily undergo reactions such as O-

alkylation and O-acylation. These modifications are critical for altering the compound's

physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key

consideration in drug design.[8]

O-alkylation, typically achieved via a Williamson ether synthesis, involves deprotonating the

hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts

as a nucleophile to displace a leaving group from an alkyl halide.[9] The choice of a non-protic

solvent like DMF or acetonitrile is crucial to prevent solvation of the nucleophile.
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Protocol 2: O-Alkylation of Ethyl 3-hydroxypicolinate

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution

of Ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous DMF.

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride

(NaH, 1.1 eq, use with extreme caution) portion-wise at 0 °C. Allow the mixture to stir for 30

minutes.

Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction

mixture.

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis

indicates complete consumption of the starting material. Gentle heating may be required for

less reactive halides.

Quenching & Extraction: Carefully quench the reaction with water and extract the product

with a suitable organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), concentrate, and purify the crude product by column chromatography.

Reactions at the Pyridine Nitrogen: Modulating
Electronics and Solubility
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center,

susceptible to alkylation.[10] Reaction with an alkyl halide will form a positively charged

pyridinium salt. This transformation has a profound effect on the molecule's properties,

significantly increasing its polarity and water solubility. Furthermore, the formation of the

pyridinium cation makes the pyridine ring more electron-deficient, altering its susceptibility to

other electrophilic or nucleophilic aromatic substitution reactions.

Applications in Medicinal Chemistry and Materials
Science
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The true value of Ethyl 3-hydroxypicolinate is realized when its multifunctional reactivity is

leveraged in multi-step synthesis. Its role as a key intermediate in the development of nicotinic

receptor modulators and neurological disorder treatments highlights its importance.[11] For

example, the ester can be converted to a specific amide, while the hydroxyl group is alkylated

to introduce a pharmacophore that interacts with a biological target.

In materials science, the parent compound, 3-hydroxypicolinic acid (derived from hydrolysis), is

well-known for its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass

spectrometry, particularly for the analysis of oligonucleotides.[12] This application leverages the

chromophoric nature of the pyridine ring and the acidic proton of the hydroxyl group.

Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Ethyl 3-
hydroxypicolinate and its parent acid are classified with specific hazards.

Hazard Statement Code Description Source

Skin Irritation H315 Causes skin irritation [1][12]

Eye Irritation H319
Causes serious eye

irritation
[1][12]

Respiratory Irritation H335
May cause respiratory

irritation
[1][12]

Mandatory Handling Procedures:

Engineering Controls: Always handle this chemical within a certified chemical fume hood to

avoid inhalation of dust or vapors.[13]

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

Avoidance: Do not allow the chemical to come into contact with skin, eyes, or clothing. Avoid

breathing dust.[13]
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Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous

waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion
Ethyl 3-hydroxypicolinate is more than just a chemical intermediate; it is a versatile platform

for innovation. By understanding the distinct reactivity of its ester, hydroxyl, and pyridine

nitrogen functionalities, researchers can strategically design and execute synthetic routes to

novel compounds with tailored properties for pharmaceutical and material applications. The

protocols and mechanistic insights provided in this guide serve as a foundational resource for

unlocking the full synthetic potential of this valuable heterocyclic scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.researchgate.net/publication/257823936_N-_and_O-Alkylation_of_3-Indolylcyclopropylacetic_Acid_Derivatives
https://www.mdpi.com/1420-3049/28/19/6821
https://www.myskinrecipes.com/shop/en/ungroupable/182677-ethyl-3-hydroxypicolinate.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypicolinic-Acid
https://www.fishersci.com/store/msds?partNumber=AC241050050&countryCode=US&language=en
https://www.benchchem.com/product/b1602030#potential-reactivity-of-ethyl-3-hydroxypicolinate
https://www.benchchem.com/product/b1602030#potential-reactivity-of-ethyl-3-hydroxypicolinate
https://www.benchchem.com/product/b1602030#potential-reactivity-of-ethyl-3-hydroxypicolinate
https://www.benchchem.com/product/b1602030#potential-reactivity-of-ethyl-3-hydroxypicolinate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1602030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

